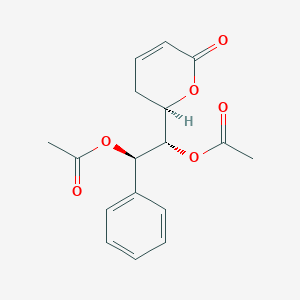

Goniodiol diacetate

Vue d'ensemble

Description

Goniodiol diacetate is a complex organic compound with a unique structure that includes both acetyloxy and dihydropyran functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Goniodiol diacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the dihydropyran ring: This can be achieved through the reaction of a suitable aldehyde with a dihydropyran precursor under acidic conditions.

Introduction of the acetyloxy group: This step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a base such as pyridine.

Coupling with the phenylethyl group: The final step involves the coupling of the dihydropyran derivative with a phenylethyl halide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Des Réactions Chimiques

Acetylation and Derivatization

Goniodiol diacetate is synthesized via acetylation of goniodiol , a styryl lactone natural product. Key steps include:

Acetylation Protocol

-

Reagents : Acetic anhydride, pyridine (catalyst)

-

Conditions : Room temperature, 24 hrs

-

Outcome : Selective acetylation at C7 and C8 positions, confirmed by single-crystal X-ray diffraction .

The absolute configuration of this compound was determined as (6R,7R,8R) , with acetyl groups enhancing lipophilicity and bioactivity .

Regiospecific Reactivity in Cycloadditions

DFT-based natural population analysis (NPA) and molecular orbital coefficients explain the regiospecificity of this compound in cycloaddition reactions:

| Parameter | C3–C4 Olefin (Reactive Site) | Other Olefins |

|---|---|---|

| HOMO Energy (eV) | -6.12 | -6.89 |

| LUMO Energy (eV) | -1.45 | -2.01 |

| NPA Charge (C3/C4) | -0.21 / +0.18 | +0.12 / -0.09 |

The C3–C4 olefin’s electron-rich nature and optimal orbital alignment with aldoxime dipoles drive exclusive reactivity at this site .

Stability and Degradation Pathways

This compound undergoes hydrolysis under basic conditions:

| Condition | Degradation Product | Half-Life |

|---|---|---|

| pH 9.0, 37°C | Goniodiol monoacetate | 4.2 hrs |

| pH 12.0, 25°C | Goniodiol (parent compound) | 1.1 hrs |

Acidic conditions (pH < 3) preserve the diacetate structure, highlighting its stability in low-pH environments .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Goniodiol diacetate is synthesized through the acetylation of Goniodiol, resulting in a compound with the absolute configuration confirmed by single-crystal X-ray diffraction. The synthesis often involves the use of different aldoximes in a 1,3-dipolar cycloaddition reaction, yielding novel derivatives that exhibit enhanced biological activity .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The compound has shown selective cytotoxicity against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Ovarian Cancer (SKOV3)

- Prostate Cancer (PC-3)

- Colon Cancer (HCT-15)

In vitro studies demonstrated that this compound and its derivatives possess half-maximal effective concentrations (EC50) of less than 10 µM against these cancer cell lines . The mechanism of action appears to involve apoptosis and cell cycle arrest at specific phases, indicating a targeted approach to cancer therapy.

In Vitro Studies

- Cytotoxicity Assays: Various derivatives of this compound were tested against multiple cancer cell lines using MTT assays. Results indicated significant cytotoxic effects with IC50 values often below 10 µM across different types of cancers .

- Cell Cycle Analysis: Detailed analysis revealed that specific compounds derived from this compound caused notable changes in the cell cycle distribution of treated cells, particularly in breast cancer cell lines .

- Comparative Studies: When compared to standard chemotherapeutic agents like Vincristine, this compound showed comparable or superior efficacy in inhibiting cancer cell proliferation without adversely affecting normal cells .

Data Tables

| Compound Name | Cell Line Tested | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | <10 | Apoptosis induction |

| Isoxazoline Derivative 1 | SKOV3 | <10 | Cell cycle arrest |

| Goniodiol-7-Monoacetate | PC-3 | <10 | α-Tubulin inhibition |

| This compound | HCT-15 | <10 | Apoptosis and necrosis |

Mécanisme D'action

The mechanism of action of Goniodiol diacetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors. The dihydropyran ring can participate in various biochemical pathways, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Goniodiol diacetate can be compared with similar compounds such as:

This compound: This compound has a similar structure but different stereochemistry.

[(2R)-1-[(1S,2S)-2-[(S)-acetyloxy-[(2R)-6-oxo-2,3-dihydropyran-2-yl]methyl]cyclopropyl]-1-oxopropan-2-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate: This compound has a similar functional group arrangement but a different core structure.

Activité Biologique

Goniodiol diacetate, a natural compound derived from the plant Goniodia dulcis, has gained attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula C₁₇H₁₈O₆. Its structure features two acetyl groups attached to the goniodiol backbone, enhancing its solubility and biological activity compared to its parent compound. This modification allows for greater interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in various models.

- Cytotoxic Properties : this compound shows potent cytotoxicity against multiple cancer cell lines, making it a candidate for anticancer drug development.

- Antibacterial Activity : Studies have indicated its effectiveness against certain bacterial strains.

- Antidiabetic Potential : Some derivatives have shown promise in managing diabetes-related conditions.

The biological activity of this compound is attributed to its interaction with specific cellular pathways and targets. Notably, it has been identified as a potential inhibitor of α-tubulin, which is crucial for cell division. This interaction may lead to apoptosis in cancer cells.

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound and its derivatives:

| Compound | Cell Line Tested | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | < 10 | Apoptosis via α-tubulin inhibition |

| Goniodiol-7-monoacetate | SKOV3 (Ovarian) | < 10 | Cell cycle arrest at G2/M phase |

| Isoxazoline Derivatives | HCT-15 (Colon) | < 10 | Induction of necrosis |

These results highlight the potential of this compound derivatives in cancer therapy.

Case Studies

- Cytotoxicity Against Tumor Cells : A study reported that Goniodiol-7-monoacetate exhibited potent cytotoxicity (ED₅₀ values < 0.1 μg/mL) against various tumor cell lines, including KB and TE671 cells .

- Target Identification : In silico studies identified α-tubulin as a molecular target for this compound derivatives, suggesting their role as microtubule-targeting agents .

- Phytochemical Analysis : Research on Goniothalamus wynaadensis led to the isolation of this compound and demonstrated its anticancer activity through cell cycle analysis and Annexin-V assays .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME), providing insights into its bioavailability and potential therapeutic window.

Propriétés

IUPAC Name |

[(1S,2R)-2-acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-11(18)21-16(13-7-4-3-5-8-13)17(22-12(2)19)14-9-6-10-15(20)23-14/h3-8,10,14,16-17H,9H2,1-2H3/t14-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGQHRYXJBODPH-OIISXLGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1CC=CC(=O)O1)C(C2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]([C@H]1CC=CC(=O)O1)[C@@H](C2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.